Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C11H12F3NO2. It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 6-position and ethyl ester functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate typically involves the esterification of 2,4-dimethyl-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes, receptors, or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
- Methyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- Methyl 2-{[(4,6-dimethoxy-2-pyrimidinyl)carbamoyl]sulfamoyl}-6-(trifluoromethyl)nicotinate
Comparison: this compound is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural configuration can influence its reactivity, solubility, and biological activity compared to similar compounds. For instance, the ethyl ester group may confer different pharmacokinetic properties compared to the methyl ester analog .
Biological Activity
Ethyl 2,4-dimethyl-6-(trifluoromethyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C12H12F3N
- Molecular Weight : 249.23 g/mol
- CAS Number : 54396-42-8
The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act through several mechanisms:
- Receptor Modulation : The compound may function as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular metabolism.
- Gene Expression Regulation : The compound may influence gene expression by modulating transcription factors associated with inflammatory responses and cell proliferation.
Anticancer Activity
Recent studies have indicated that nicotinic acid derivatives exhibit significant anticancer properties. In a comparative study involving various derivatives, this compound demonstrated notable cytotoxic effects against several cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HCT-15 | 0.068 | VEGFR-2 inhibition |
Doxorubicin | HCT-15 | 0.10 | Topoisomerase inhibition |
Sorafenib | HCT-15 | 0.12 | Multi-target kinase inhibition |
The compound exhibited a higher selectivity towards HCT-15 cells compared to standard chemotherapeutics like doxorubicin and sorafenib, suggesting its potential as a targeted anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains. The results are summarized in the following table:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 14 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings indicate that the compound possesses moderate antibacterial activity, comparable to other nicotinic acid derivatives .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in HCT-15 cells through caspase activation, highlighting its potential as an anticancer agent .
- Antimicrobial Evaluation : Another research assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, supporting its application in developing new antimicrobial agents .
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12F3NO2/c1-4-17-10(16)9-6(2)5-8(11(12,13)14)15-7(9)3/h5H,4H2,1-3H3 |
InChI Key |
GVQLRACZDGESLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)C(F)(F)F)C |
Origin of Product |
United States |
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